molecular formula C18H34O4 B8019382 9,10-Epoxy-12(r)-hydroxy-octadecanoic acid

9,10-Epoxy-12(r)-hydroxy-octadecanoic acid

Cat. No.: B8019382
M. Wt: 314.5 g/mol
InChI Key: YKVUWOJSBYPADP-KLAILNCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Epoxy-12(r)-hydroxy-octadecanoic acid is a useful research compound. Its molecular formula is C18H34O4 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Conversion into Fatty Acid 1,2-Diols : Defatted soy flour with a membrane-bound epoxide hydrolase was used for the conversion of 9,10-epoxy-12-hydroxy-octadecanoic acid into 1,2-diols, which could be applied in coatings, lubricants, or for synthesizing fine chemicals (Kramer et al., 1997).

  • Synthesis of β-Amino Alcohols : The catalytic epoxy ring opening reaction of methyl esters of epoxidized oleic acid, including 9,10-epoxy octadecanoate, with various amines resulted in the formation of β-amino alcohols, useful for creating biodegradable derivatives (Singh & Kamboj, 2010).

  • Formation of Hydroxy, Keto, Epoxyhydroxy, and Trihydroxy Fatty Acids : A study on linoleic acid hydroperoxide showed the formation of various compounds including 9-hydroxy-12,13-epoxyoctadecenoic acid and 11-hydroxy-9,10-epoxy-12-octadecenoic acid, suggesting pathways for unsaturated fatty acid hydroperoxide metabolism (Dix & Marnett, 1985).

  • Hydroperoxide-dependent Epoxidation : The incubation of linoleic acid with certain enzyme fractions led to the formation of products including 9,10-epoxyoctadecanoic acid, indicating the involvement of omega 6-lipoxygenase and a hydroperoxide-dependent epoxygenase in this process (Hamberg & Hamberg, 1990).

  • Identification of Human Liver Microsomal Epoxides : Research identified CYP2C9 as a major cytochrome P450 enzyme in human liver involved in linoleic acid epoxidation, producing compounds like leukotoxin (9,10-epoxy-12-octadecanoate) (Draper & Hammock, 2000).

  • Aminolysis versus Hydrolysis Reactivity : Epoxyols, including tert-butyl (9R,10S,11E,13S)-9, 10-epoxy-13-hydroxy-11-octadecenoate, were studied for their reactivity toward lysine moieties, which is crucial in understanding the interaction between proteins and lipid oxidation products (Lederer, Schuler, & Ohmenhäuser, 1999).

Properties

IUPAC Name

8-[3-[(2R)-2-hydroxyoctyl]oxiran-2-yl]octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-2-3-4-8-11-15(19)14-17-16(22-17)12-9-6-5-7-10-13-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/t15-,16?,17?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVUWOJSBYPADP-KLAILNCOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC1C(O1)CCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CC1C(O1)CCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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